molecular formula C13H15N5O2 B8505668 1h-Benzimidazole-1-carboxylic acid,4-(azidomethyl)-,1,1-dimethylethyl ester

1h-Benzimidazole-1-carboxylic acid,4-(azidomethyl)-,1,1-dimethylethyl ester

Cat. No. B8505668
M. Wt: 273.29 g/mol
InChI Key: CYJQDLFQYJKTAA-UHFFFAOYSA-N
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Patent
US06803384B2

Procedure details

A mixture of 4-(bromomethyl)benzimidazole-1-carboxylic acid, 1,1-dimethylethyl ester (1.08 g, 3.5 mmol), sodium azide (240 mg, 3.7 mmol), and sodium iodide (5 mg) in acetone (10 mL) was heated at reflux for 66 h. The solvent was evaporated and dichloromethane was added. The solution was washed with dilute aqueous sodium hydrogen carbonate, dried (Na2SO4), filtered and evaporated to give 4-(azidomethyl)benzimidazole-1-carboxylic acid, 1,1-dimethylethyl ester (800 mg, 84%).
Quantity
1.08 g
Type
reactant
Reaction Step One
Quantity
240 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
5 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]1[C:11]2[N:10]=[CH:9][N:8]([C:12]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13])[C:7]=2[CH:6]=[CH:5][CH:4]=1.[N-:19]=[N+:20]=[N-:21].[Na+]>CC(C)=O.[I-].[Na+]>[N:19]([CH2:2][C:3]1[C:11]2[N:10]=[CH:9][N:8]([C:12]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13])[C:7]=2[CH:6]=[CH:5][CH:4]=1)=[N+:20]=[N-:21] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
1.08 g
Type
reactant
Smiles
BrCC1=CC=CC=2N(C=NC21)C(=O)OC(C)(C)C
Name
Quantity
240 mg
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
CC(=O)C
Name
Quantity
5 mg
Type
catalyst
Smiles
[I-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 66 h
Duration
66 h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
ADDITION
Type
ADDITION
Details
dichloromethane was added
WASH
Type
WASH
Details
The solution was washed with dilute aqueous sodium hydrogen carbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
N(=[N+]=[N-])CC1=CC=CC=2N(C=NC21)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 800 mg
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 83.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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